molecular formula C15H17NO5S B3239682 4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1421473-62-2

4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No.: B3239682
CAS No.: 1421473-62-2
M. Wt: 323.4
InChI Key: WBTSFHVCJUBADL-UHFFFAOYSA-N
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Description

4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an acetyl group at the para position and a 3-(furan-2-yl)-3-hydroxypropyl chain on the sulfonamide nitrogen. This compound combines structural motifs of sulfonamides (known for diverse bioactivities) with a furan-containing hydroxypropyl side chain, which may influence solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name

4-acetyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-11(17)12-4-6-13(7-5-12)22(19,20)16-9-8-14(18)15-3-2-10-21-15/h2-7,10,14,16,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTSFHVCJUBADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a benzene ring with an acetyl and a furan derivative. Its molecular formula is C14H15NO4SC_{14}H_{15}NO_4S.

PropertyValue
Molecular Weight299.34 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring and acetyl group may enhance binding affinity, contributing to its biological effects.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that certain benzenesulfonamides can inhibit carrageenan-induced edema in rat models, demonstrating their potential as anti-inflammatory agents .

CompoundInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
Compound A94.6989.6687.83
Compound B90.0085.0080.00

2. Antimicrobial Activity

The antimicrobial efficacy of related compounds has been evaluated against various bacterial strains. For example, one study reported minimum inhibitory concentrations (MIC) for several derivatives:

CompoundMIC against E. coli (mg/mL)MIC against S. aureus (mg/mL)
Compound C6.72N/A
Compound DN/A6.63

These findings suggest that modifications in the structure can significantly influence the antimicrobial potency.

3. Antioxidant Activity

Compounds within this class have also been investigated for their antioxidant properties, which are vital for combating oxidative stress in biological systems. The antioxidant capacity is often measured using assays such as DPPH radical scavenging.

Case Studies

Several studies have highlighted the biological activities of benzenesulfonamide derivatives:

  • Study on Inflammation : A study demonstrated that certain benzenesulfonamides significantly reduced inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various derivatives, revealing that specific structural features enhance activity against pathogenic bacteria .

Comparison with Similar Compounds

Sulfonamidochalcones

Example Compound :

  • N-(4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide (12) Structure: Features a sulfonamide linked to a chalcone (α,β-unsaturated ketone) moiety. Activity: Exhibits cytotoxicity against HEPG2 (liver cancer) with IC50 = 26.0 µM, outperforming its precursor 4-acetyl-N-(p-tolyl)benzenesulfonamide (IC50 = 35.8 µM) . Mechanism: The α,β-unsaturated ketone is critical for tubulin inhibition via hydrophobic interactions with lysine residues .

Comparison :

  • Structural Differences : The target compound lacks the α,β-unsaturated ketone, which may reduce tubulin-targeting efficacy.
  • Functional Implications : The furan and hydroxypropyl groups in the target compound could enhance solubility but may compromise binding affinity compared to chalcone derivatives.

Halogenated Sulfonamides

Example Compound :

  • 4-Bromo-N-(3-(3-hydroxypropyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide (49bb) Structure: Contains a bromophenyl group and a hydroxypropyl chain.

Comparison :

  • Structural Differences : The target compound substitutes bromine with an acetyl group and incorporates a furan ring.

Acetohexamide (Pharmacopeial Sulfonamide)

Example Compound :

  • Acetohexamide Structure: 4-acetyl-N-[[cyclohexylamino]-carbonyl]benzenesulfonamide. Activity: A hypoglycemic agent used in diabetes management .

Comparison :

  • Structural Differences : The target compound replaces the cyclohexylurea group with a furan-hydroxypropyl chain.
  • Functional Implications : The absence of the urea moiety eliminates antidiabetic activity, while the furan group may confer distinct metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity (IC50 or Mechanism) Reference
4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide Acetyl, furan-hydroxypropyl Not explicitly reported (inferred from analogs)
N-(4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide (12) Chalcone, nitro group IC50 = 26.0 µM (HEPG2)
4-Bromo-N-(3-hydroxypropyl-naphthyl)benzenesulfonamide (49bb) Bromophenyl, hydroxypropyl Mcl-1 inhibition
Acetohexamide Cyclohexylurea Hypoglycemic agent

Research Findings and Mechanistic Insights

  • Anticancer Activity: Chalcone-sulfonamide hybrids (e.g., compound 12) demonstrate superior cytotoxicity compared to non-chalcone derivatives, emphasizing the role of α,β-unsaturated ketones in tubulin disruption .
  • Solubility and Target Binding : The hydroxypropyl-furan chain in the target compound may improve water solubility but could reduce binding affinity to hydrophobic targets like tubulin.
  • Enzyme Inhibition : Halogenated sulfonamides (e.g., 49bb) show selectivity for anti-apoptotic proteins (Mcl-1), suggesting that substituent electronegativity influences target preference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide
Reactant of Route 2
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4-acetyl-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

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